molecular formula C7H13ClN4O2 B2807728 ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride CAS No. 2416229-76-8

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride

Cat. No.: B2807728
CAS No.: 2416229-76-8
M. Wt: 220.66
InChI Key: VUYILKQGKDVUMP-UHFFFAOYSA-N
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Description

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the triazole ring.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, under mild to moderate temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted triazole derivatives with various functional groups replacing the amino group.

Scientific Research Applications

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions and metabolic pathways.

    Industry: It is utilized in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target. The triazole ring can also participate in π-π stacking interactions, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Similar in structure but contains an indole ring instead of a triazole ring.

    Ethyl 5-(dimethylaminomethyl)-1-methyl-1,2,4-triazole-3-carboxylate: Similar but with a dimethylaminomethyl group instead of an aminomethyl group.

Uniqueness

ethyl5-(aminomethyl)-1-methyl-1H-1,2,4-triazole-3-carboxylatehydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 5-(aminomethyl)-1-methyl-1,2,4-triazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)6-9-5(4-8)11(2)10-6;/h3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNPTQSIZUIYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=N1)CN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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